Cas no 16320-20-0 (3-Phenyl-1,3,5-pentanetricarbonitrile)

3-Phenyl-1,3,5-pentanetricarbonitrile is a versatile organic compound featuring three nitrile functional groups and a phenyl substituent, making it a valuable intermediate in synthetic chemistry. Its polyfunctional structure enables participation in diverse reactions, including nucleophilic additions, cyclizations, and polymerizations. The compound’s high reactivity and stability under controlled conditions make it suitable for applications in pharmaceuticals, agrochemicals, and advanced material synthesis. Its aromatic moiety further enhances utility in designing conjugated systems or as a building block for heterocyclic frameworks. The product is characterized by consistent purity and well-defined physicochemical properties, ensuring reliability in research and industrial processes.
3-Phenyl-1,3,5-pentanetricarbonitrile structure
16320-20-0 structure
Product Name:3-Phenyl-1,3,5-pentanetricarbonitrile
CAS No:16320-20-0
MF:C14H13N3
MW:223.273122549057
CID:189776
PubChem ID:96634
Update Time:2025-05-24

3-Phenyl-1,3,5-pentanetricarbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-Pentanetricarbonitrile,3-phenyl-
    • 3-phenylpentane-1,3,5-tricarbonitrile
    • 3-Cyan-3-phenyl-pentan-dicarbonsaeure-(1,5)-dinitril
    • 3-cyano-3-phenylpimelonitrile
    • 3-Phenyl-1,3,5-pentanetricarbonitrile
    • 3-Phenyl-pentan-1,3,5-tricarbonitril
    • 3-Phenyl-pentan-1.3.5-tricarbonsaeure-trinitril
    • 3-phenyl-pentane-1,3,5-tricarbonitrile
    • 3-Phenyl-pentane-1,3,5-tricarboxylic acid trinitrile
    • AC1L3WVR
    • AJ-292
    • BRN 2619947
    • Maybridge1_002100
    • NSC635176
    • NSC82950
    • 1,3,5-Pentanetricarbonitrile, 3-phenyl
    • AJ-292/13327002
    • SCHEMBL9774391
    • NCIOpen2_004732
    • 1,3,5-Pentanetricarbonitrile, 3-phenyl-
    • 3-phenyl-1,3,5-tricyanopentane
    • 16320-20-0
    • NSC-635176
    • AKOS005216127
    • NSC-82950
    • 3-phenyl-1,5-tricyanopentane
    • DTXSID70167533
    • NSC 82950
    • HMS547H10
    • Inchi: 1S/C14H13N3/c15-10-4-8-14(12-17,9-5-11-16)13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-9H2
    • InChI Key: KVDYEBISIZWSRT-UHFFFAOYSA-N
    • SMILES: N#CC(C1C=CC=CC=1)(CCC#N)CCC#N

Computed Properties

  • Exact Mass: 223.11109
  • Monoisotopic Mass: 223.111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 71.4Ų

Experimental Properties

  • Density: 1.103
  • Boiling Point: 500.5°C at 760 mmHg
  • Flash Point: 252.1°C
  • Refractive Index: 1.534
  • PSA: 71.37

3-Phenyl-1,3,5-pentanetricarbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P400663-10mg
3-Phenyl-1,3,5-pentanetricarbonitrile
16320-20-0
10mg
$ 50.00 2022-06-03
TRC
P400663-50mg
3-Phenyl-1,3,5-pentanetricarbonitrile
16320-20-0
50mg
$ 95.00 2022-06-03
TRC
P400663-100mg
3-Phenyl-1,3,5-pentanetricarbonitrile
16320-20-0
100mg
$ 160.00 2022-06-03

Additional information on 3-Phenyl-1,3,5-pentanetricarbonitrile

Introduction to 3-Phenyl-1,3,5-pentanetricarbonitrile (CAS No. 16320-20-0)

3-Phenyl-1,3,5-pentanetricarbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 16320-20-0, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This tricarbonyl-substituted benzene derivative exhibits a unique molecular structure that makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry.

The molecular formula of 3-Phenyl-1,3,5-pentanetricarbonitrile is C11H7N3, reflecting its tri-carbonitrile functional groups attached to a phenyl ring. This structural motif imparts distinct electronic and steric properties, making it an intriguing subject for further investigation. The compound's high nitrogen content and aromatic backbone suggest potential roles in the development of bioactive molecules, particularly in the synthesis of heterocyclic compounds that are known for their pharmacological properties.

In recent years, there has been growing interest in exploring the applications of tricarbonyl compounds in drug discovery and material science. The presence of multiple nitrile groups in 3-Phenyl-1,3,5-pentanetricarbonitrile allows for diverse chemical transformations, including nucleophilic additions and cycloadditions, which are pivotal in constructing complex molecular architectures. These reactions are often employed in the synthesis of pharmaceutical intermediates and fine chemicals.

One of the most compelling aspects of 3-Phenyl-1,3,5-pentanetricarbonitrile is its potential utility as a building block for more complex molecules. Researchers have utilized similar tricarbonyl compounds to develop novel ligands for metal-catalyzed reactions, which are essential in modern organic synthesis. The ability to functionalize these compounds at multiple sites provides chemists with a high degree of flexibility in designing targeted molecular frameworks.

The pharmacological relevance of 3-Phenyl-1,3,5-pentanetricarbonitrile has also been explored in several studies. Its structural features align well with those of known bioactive agents, suggesting that it could serve as a precursor for drugs targeting neurological disorders or inflammatory conditions. For instance, the phenyl ring and the tri-carbonitrile groups may interact with biological targets such as enzymes or receptors, modulating their activity.

Recent advancements in computational chemistry have enabled more precise predictions of the reactivity and biological activity of compounds like 3-Phenyl-1,3,5-pentanetricarbonitrile. Molecular modeling studies have revealed that its rigid tricarbonyl core can stabilize certain conformations that are favorable for binding to biological targets. These insights have guided experimental efforts to optimize synthetic routes and improve yields.

The synthesis of 3-Phenyl-1,3,5-pentanetricarbonitrile typically involves multi-step organic reactions starting from readily available precursors. The introduction of the nitrile groups is often achieved through cyanation reactions or the use of cyanating agents. The phenyl ring is typically incorporated via Friedel-Crafts alkylation or other aromatic substitution reactions. The precise control over reaction conditions is crucial to ensure high selectivity and yield.

In industrial settings, the production of 3-Phenyl-1,3,5-pentanetricarbonitrile is optimized for scalability while maintaining purity standards required for pharmaceutical applications. Continuous flow chemistry has emerged as a promising approach to enhance efficiency and reduce waste in the synthesis process. This methodology aligns with broader trends toward sustainable chemical manufacturing.

The safety profile of 3-Phenyl-1,3,5-pentanetricarbonitrile is another critical consideration. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to minimize exposure risks during synthesis and handling. Personal protective equipment (PPE) such as gloves and safety goggles is recommended when working with this compound.

The future prospects for 3-Phenyl-1,3,5-pentanetricarbonitrile are promising given its versatility and potential applications. Ongoing research aims to expand its utility in drug discovery by exploring new synthetic pathways and investigating its interactions with biological systems. Collaborative efforts between academia and industry are likely to accelerate these developments.

In conclusion,3-Phenyl-1,3,5-pentanetricarbonitrile (CAS No. 16320-20-0) represents a significant compound in modern chemical research with far-reaching implications for pharmaceutical development and material science. Its unique structural features offer opportunities for innovation across multiple disciplines.

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